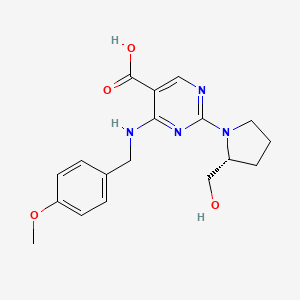
Avanafil impurity 24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avanafil impurity 24 is a process-related impurity found in the synthesis of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products.
Métodos De Preparación
The synthesis of Avanafil impurity 24 involves several steps, including the use of specific reagents and conditions. The synthetic route typically involves the use of 1-ethyl-(3-dimethylaminopropyl)carbamyldiimide hydrochloride and 1-hydroxybenzotriazole as reactive acid-amine binding agents . These reagents facilitate the formation of the impurity during the synthesis process. The reaction conditions, such as temperature and solvent choice, play a significant role in the formation and isolation of the impurity.
Análisis De Reacciones Químicas
Avanafil impurity 24 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium formate and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of ammonium formate and acetonitrile in ultra-high performance liquid chromatography (UPLC) allows for the efficient separation and identification of the impurity .
Aplicaciones Científicas De Investigación
Avanafil impurity 24 has several scientific research applications. It is used in the development and validation of analytical methods, such as UPLC, for the quality control of Avanafil . The impurity is also studied to understand its impact on the safety and efficacy of the final pharmaceutical product. Additionally, research on this compound contributes to the broader understanding of process-related impurities in drug synthesis and their potential effects on human health.
Mecanismo De Acción
The mechanism of action of Avanafil impurity 24 is not well-documented, as it is primarily a by-product of the synthesis process. its presence in the final pharmaceutical product can affect the overall efficacy and safety of Avanafil. The impurity may interact with molecular targets and pathways involved in the pharmacological action of Avanafil, potentially leading to adverse effects.
Comparación Con Compuestos Similares
Avanafil impurity 24 can be compared with other process-related impurities found in the synthesis of phosphodiesterase type 5 inhibitors. Similar compounds include Imp-A, Imp-B, Imp-C, and Imp-D, which are also identified and characterized during the synthesis of Avanafil . Each impurity has unique structural and chemical properties that distinguish it from others. The identification and characterization of these impurities are essential for ensuring the quality and safety of the final pharmaceutical product.
Propiedades
Fórmula molecular |
C18H22N4O4 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C18H22N4O4/c1-26-14-6-4-12(5-7-14)9-19-16-15(17(24)25)10-20-18(21-16)22-8-2-3-13(22)11-23/h4-7,10,13,23H,2-3,8-9,11H2,1H3,(H,24,25)(H,19,20,21)/t13-/m1/s1 |
Clave InChI |
QOBLCWBBKFBHQF-CYBMUJFWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCC[C@@H]3CO |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCCC3CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)

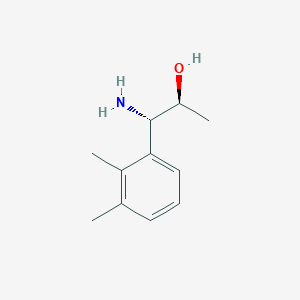


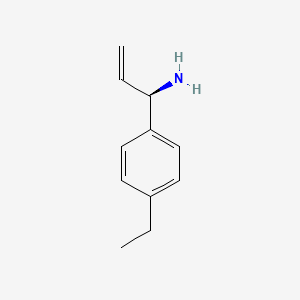
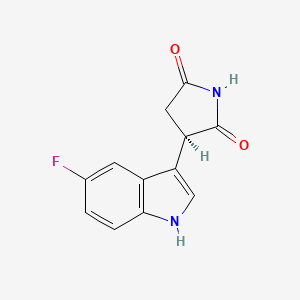
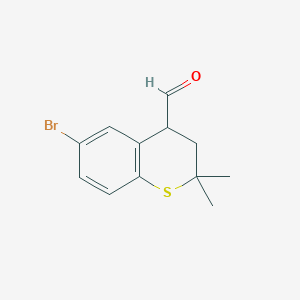
![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)
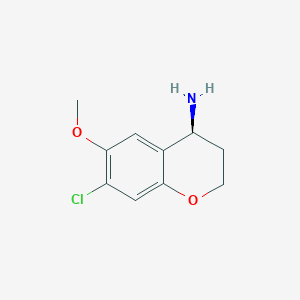
![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)
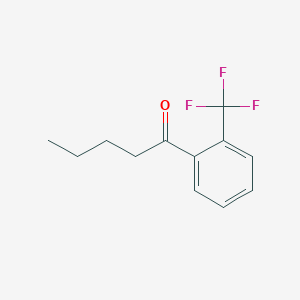
![Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
